Cyclohexane-d11
Overview
Description
Synthesis Analysis
The synthesis of Cyclohexane-d11 involves specialized methods to incorporate deuterium atoms into the cyclohexane molecule. Studies on its synthesis focus on achieving high purity and yield for use in experimental applications. For example, research on conformational isomerization of cyclohexane and d11-cyclohexane highlights the methods and conditions under which these compounds undergo structural changes, providing insight into their synthesis and stability (Allerhand, Chen, & Gutowsky, 1965).
Molecular Structure Analysis
Molecular dynamics simulations and NMR studies have been pivotal in understanding the molecular structure of Cyclohexane-d11. Research has shown that the chair-chair isomerization rates and the influence of deuterium on the molecular structure offer significant insights into the compound's behavior under different conditions (Bovey, Hood, Anderson, & Kornegay, 1964).
Chemical Reactions and Properties
Cyclohexane-d11's chemical reactions often involve dehydrogenation and interaction with other molecules. Studies have investigated its reactions under various conditions, revealing how its chemical properties differ from those of non-deuterated cyclohexane. For instance, the dehydrogenation of Cyclohexane on Pt surfaces has been studied to understand the role of surface structure in determining the reaction pathway (Martin et al., 1990).
Physical Properties Analysis
The physical properties of Cyclohexane-d11, such as melting point, boiling point, and solubility, have been the subject of extensive research. The isotropic Raman CH stretching spectrum of cyclohexane-d11 provides valuable information on the effects of density and solvent-solute interactions on its physical properties (Pan, McDonald, & MacPhail, 1999).
Chemical Properties Analysis
Investigations into Cyclohexane-d11's chemical properties, including acidity, basicity, and reactivity, highlight the influence of deuterium substitution. Research on its reaction with OH radicals and its behavior in various solvents sheds light on its unique chemical characteristics compared to its non-deuterated counterpart (Aschmann, Chew, Arey, & Atkinson, 1997).
Scientific Research Applications
Conformational Isomerization Studies : Cyclohexane-d11 has been used to study chair-chair isomerization. Due to its long natural relaxation time T20, it is particularly suited for spin-echo NMR studies. This has facilitated the determination of exchange rates and understanding of conformational dynamics at different temperatures (Allerhand, Chen, & Gutowsky, 1965).
Raman Spectroscopy in Solvent-Solute Interactions : The isotropic Raman CH stretching spectrum of cyclohexane-d11 has been investigated to understand solvent-solute interactions, particularly in supercritical CO2 and other liquid solvents. These studies contribute to the understanding of solute-solvent forces and their effects on molecular behavior (Pan, McDonald, & MacPhail, 1999).
Harmonic Force Field and Raman Scattering : Research has been conducted to measure absolute Raman trace scattering cross sections for cyclohexane-d11. This helps in understanding the vibrational behavior of molecules and their interaction with light (Gough & Murphy, 1987).
Small-angle Neutron-scattering (SANS) Studies : Cyclohexane-d11 has been used in SANS experiments to understand the structure of colloidal dispersions, particularly those containing silica particles. These studies aid in understanding the interaction potentials and structural behavior of colloidal systems (Kruif, Briels, May, & Vrij, 1988).
Molecular Dynamics Simulations : Cyclohexane-d11 has been used in molecular-dynamics simulations to study the effects of solvents on its Raman bands, particularly in supercritical CO2 and various liquid solvents. This provides insights into the molecular interactions and behavior in different solvent environments (Frankland & Maroncelli, 1999).
Vibrational Spectra Analysis : Infrared and Raman spectra of isotopomers of cyclohexane, including cyclohexane-d11, have been recorded and analyzed, providing valuable information on the vibrational characteristics and conformational forms of these molecules (Chun, Ocola, & Laane, 2016).
Gas-Phase Reactions Study : The gas-phase reactions of OH radicals with cyclohexane-d11 have been investigated to understand the production of different deuterated analogues and the intermediate cyclohexoxy radical behavior (Aschmann, Chew, Arey, & Atkinson, 1997).
Safety And Hazards
Future Directions
Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of cyclohexane-d11 in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-WTVBDOPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-d11 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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